molecular formula C18H23N3O4 B2841486 2,3-dimethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 2034372-57-9

2,3-dimethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2841486
CAS No.: 2034372-57-9
M. Wt: 345.399
InChI Key: BWNFBJPXDZVVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a synthetic organic compound designed for pharmaceutical and biochemical research. It features a benzamide core substituted with dimethoxy groups at the 2- and 3-positions, which is linked via an amide bond to a pyrazole moiety. The inclusion of the (oxan-2-yl)methyl group is a strategic modification that enhances the molecule's solubility and bioavailability, making it a promising candidate for drug discovery applications . This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors . The structural motif of a benzamide scaffold is a common pharmacophore found in many biologically active compounds, and the well-defined functional groups of this molecule allow for precise further derivatization, enabling robust structure-activity relationship (SAR) studies . Its high purity and stability under standard laboratory conditions ensure reliable performance in experimental settings. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,3-dimethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-8-5-7-15(17(16)24-2)18(22)20-13-10-19-21(11-13)12-14-6-3-4-9-25-14/h5,7-8,10-11,14H,3-4,6,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNFBJPXDZVVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, compounds with similar structures have been shown to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially influence a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential biological activities, it could induce a variety of responses at the molecular and cellular levels.

Comparison with Similar Compounds

Key Observations:

Methoxy groups may also improve solubility due to increased polarity. The oxan-2-ylmethyl group, present in both the target compound and BK50721, is a lipophilic substituent that balances solubility and membrane permeability.

Heterocyclic Variations :

  • BK50687 replaces the pyrazole with a triazole-thiazole system, demonstrating how heterocycle choice influences bioactivity. Triazole derivatives are often explored for antimicrobial applications.

Preparation Methods

Direct Functionalization of Benzoic Acid

2,3-Dimethoxybenzoic acid is synthesized via methoxy group introduction to o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) using methylating agents like methyl iodide (CH₃I) under basic conditions (K₂CO₃/DMF). Typical yields range from 70–85% after recrystallization.

Reaction Conditions :

  • Methylation : 2-hydroxy-3-methoxybenzoic acid (1 eq), CH₃I (2.5 eq), K₂CO₃ (3 eq), dry DMF, 100°C, 12 h.
  • Workup : Acidification with HCl, extraction with ethyl acetate, and silica gel chromatography.

Preparation of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine

Pyrazole Core Formation

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For 4-aminopyrazole derivatives, hydrazine hydrate reacts with α,β-unsaturated ketones under mild conditions.

Example Protocol :

  • Substrate : 3-Benzoylbenzofuran derivatives (e.g., 3a–h).
  • Reaction : Hydrazine hydrate (2 eq), methanol, room temperature, 6–12 h.
  • Yield : 31–95% after purification.

N-Alkylation with (Oxan-2-yl)Methyl Groups

The 1-position of pyrazole is alkylated using (oxan-2-yl)methyl bromide or tosylate. Tetrahydropyran-derived alkylating agents are prepared by treating oxan-2-ylmethanol with HBr or TsCl.

Optimized Alkylation :

  • Reagents : Pyrazole (1 eq), (oxan-2-yl)methyl bromide (1.2 eq), NaH (1.5 eq), dry THF, 0°C → rt, 8 h.
  • Yield : 65–78% after column chromatography.

Amide Coupling Strategies

Acid Chloride Route

2,3-Dimethoxybenzoyl chloride is reacted with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine in the presence of a base (e.g., Et₃N).

Procedure :

  • Activation : 2,3-Dimethoxybenzoic acid (1 eq) treated with SOCl₂ (2 eq), reflux, 4 h.
  • Coupling : Acid chloride (1.1 eq), pyrazole amine (1 eq), Et₃N (2 eq), DCM, 0°C → rt, 12 h.
  • Yield : 72–88% after recrystallization.

Carbodiimide-Mediated Coupling

A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Typical Conditions :

  • Reagents : 2,3-Dimethoxybenzoic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), pyrazole amine (1 eq), DMF, rt, 24 h.
  • Yield : 68–82%.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Acid Chloride Coupling SOCl₂, Et₃N DCM, rt, 12 h 72–88% High efficiency, minimal byproducts
EDCl/HOBt Coupling EDCl, HOBt, DMF rt, 24 h 68–82% Mild conditions, suitable for sensitive substrates
Direct Alkylation NaH, (oxan-2-yl)methyl bromide THF, 0°C → rt, 8 h 65–78% Selective N-alkylation

Challenges and Optimization

Regioselectivity in Pyrazole Alkylation

N-Alkylation of pyrazoles must avoid O-alkylation byproducts. Polar aprotic solvents (THF, DMF) and controlled temperatures enhance N-selectivity.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradients of hexanes/ethyl acetate (7:3 → 1:1) effectively isolates (oxan-2-yl)methyl-substituted pyrazoles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dimethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide, and what key reaction conditions are required for optimal yields?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. For example:

  • Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
  • Step 2 : Functionalization of the pyrazole nitrogen with the oxan-2-ylmethyl group using alkylation reagents (e.g., (oxan-2-yl)methyl bromide) in the presence of a base like potassium carbonate .
  • Step 3 : Coupling the substituted pyrazole with 2,3-dimethoxybenzoyl chloride via an amidation reaction, often using coupling agents like HATU or EDCI in DMF .
  • Key Conditions : Temperature control (60–80°C for amidation), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Characterization Workflow :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing pyrazole C4-H from oxan methylene protons) and confirms substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₁N₃O₄: ~344.1604) and detects impurities .
  • HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography (if crystalline) : Resolves stereochemistry and confirms spatial arrangement of substituents using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry or confirming substituent positions in this compound?

  • Strategies :

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton coupling and long-range C-H interactions to resolve overlapping signals (e.g., distinguishing oxan methylene protons from pyrazole CH₂) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) to validate assignments .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What strategies are employed to optimize the regioselectivity during the introduction of the oxan-2-ylmethyl group onto the pyrazole ring?

  • Approaches :

  • Protecting Groups : Temporarily block competing reactive sites (e.g., pyrazole N2) with tert-butoxycarbonyl (Boc) to direct alkylation to N1 .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring N1-substitution over N2 .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic conditions .

Q. What in vitro assays are recommended to elucidate the biological targets of this benzamide derivative, and how should control experiments be designed to validate specificity?

  • Assay Design :

  • Receptor Binding Studies : Screen against GPCR panels (e.g., dopamine D2/D3, serotonin receptors) using radioligand displacement assays (reference: ).
  • Kinase Profiling : Test inhibition of kinases (e.g., EGFR, MAPK) via ADP-Glo™ assays to identify off-target effects .
  • Control Experiments :
  • Negative Controls : Use structurally similar but inactive analogs (e.g., lacking the oxan group) to confirm target engagement specificity .
  • Knockout Models : CRISPR/Cas9-edited cell lines lacking the putative target receptor to validate mechanism .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between initial in vitro screens and follow-up animal studies for this compound?

  • Troubleshooting Steps :

  • Metabolic Stability : Assess hepatic microsome stability (e.g., mouse/rat liver S9 fractions) to identify rapid degradation in vivo .
  • Plasma Protein Binding : Measure fraction unbound (fu) via equilibrium dialysis; high binding may reduce effective concentrations in vivo .
  • Species-Specific Differences : Compare target receptor homology (e.g., human vs. rodent dopamine D2 receptor isoforms) to explain efficacy gaps .

Experimental Design Considerations

Q. What computational tools are recommended for predicting the binding mode of this compound to its putative biological targets?

  • Tools :

  • Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions (e.g., with GPR139 or dopamine D2 homology models) .
  • MD Simulations (GROMACS, AMBER) : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis studies .
    • Validation : Cross-reference docking poses with SAR data from analogs (e.g., substituent truncation effects on IC₅₀) .

Advanced Synthesis Challenges

Q. How can researchers mitigate racemization during the synthesis of chiral analogs derived from this benzamide scaffold?

  • Solutions :

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during amide bond formation .
  • Low-Temperature Coupling : Perform reactions at −20°C to minimize epimerization of sensitive intermediates .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.